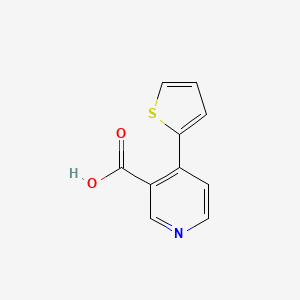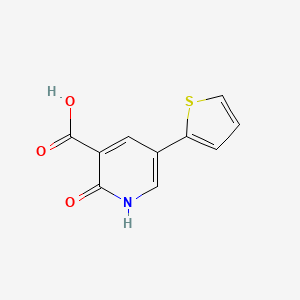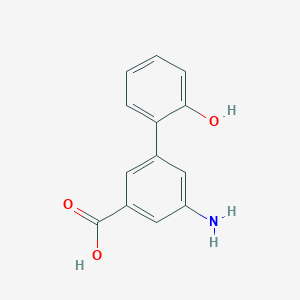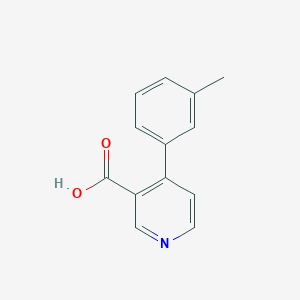![molecular formula C7H8 B3046713 Bicyclo[1.1.1]pentane, 1-ethynyl- CAS No. 127867-25-8](/img/structure/B3046713.png)
Bicyclo[1.1.1]pentane, 1-ethynyl-
Descripción general
Descripción
Bicyclo[1.1.1]pentane (BCP) is a small, three-dimensional, strained ring structure . It has been established as an attractive bioisostere for para-substituted benzene rings in drug design . It confers various beneficial properties compared with their aromatic “parents,” . BCPs featuring a wide array of bridgehead substituents can now be accessed by an equivalent variety of methods .
Synthesis Analysis
BCPs have been synthesized using a practical general reaction that gives BCPs on mg- to kg-quantities using just light . No additional additives or catalysts are needed . Using this strategy, more than 300 functionalized BCPs have been prepared on a (multi)gram scale .Molecular Structure Analysis
The molecular structure of BCP is unique due to its three-dimensional cyclic scaffold . This structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
BCPs have become established as attractive bioisosteres for para-substituted benzene rings in drug design . They can be accessed by an equivalent variety of methods . Recent breakthroughs on the synthesis of bridge-substituted BCPs are described, as well as methodologies for post-synthesis functionalization .Physical and Chemical Properties Analysis
BCP confers various beneficial properties compared with their aromatic “parents,” . It generally offers high passive permeability, high water solubility, and improved metabolic stability .Aplicaciones Científicas De Investigación
Metabolic Studies and Hepatoprotection
Bicyclo[1.1.1]pentane derivatives have been explored in various scientific research contexts, particularly focusing on metabolic processes and hepatoprotective effects. Studies have shown that certain bicyclo[1.1.1]pentane compounds are involved in metabolism within both normal and neoplastic tissues, indicating their potential utility in understanding cancer metabolism and therapeutic interventions (Sterling et al., 1962). Additionally, the metabolism and clearance of pentane, a volatile hydrocarbon related to bicyclo[1.1.1]pentane structures, have been studied to understand the liver's role in the process, highlighting the liver's significant function in eliminating such compounds (Burk et al., 1983).
Pharmacokinetics and Toxicity Studies
Pharmacokinetic studies involving compounds related to bicyclo[1.1.1]pentane, such as inhalation pharmacokinetics of gases like ethane and butane, provide insights into the metabolic capacity and toxicity of volatile hydrocarbons. These studies are crucial for understanding the safety and environmental impact of these compounds (Bolt et al., 1984). Additionally, research into the protective effects of certain bicyclo[1.1.1]pentane derivatives against liver injury induced by other substances, such as anti-tuberculosis drugs, highlights their potential therapeutic benefits in preventing hepatotoxicity (Liu et al., 2017).
Chemical Signature Regulation in Biological Systems
The regulation of chemical signatures in biological systems, such as ants, through the application of hydrocarbons related to bicyclo[1.1.1]pentane, demonstrates the intricate chemical communication mechanisms in social insects. This research sheds light on how chemical compounds can influence social behavior and hierarchy within ant colonies (Meskali et al., 1995).
Mecanismo De Acción
Target of Action
1-Ethynylbicyclo[1.1.1]pentane, also known as Bicyclo[1.1.1]pentane, 1-ethynyl-, is a highly strained carbocycle It’s known that the pharmaceutical industry has recognized the three-dimensional carbon framework of such compounds as suitable bioisosteres that can replace phenyl, tert-butyl, and alkyne functional groups .
Mode of Action
The mode of action of 1-Ethynylbicyclo[111]pentane involves its interaction with its targets, leading to changes in their functionIt’s known that highly strained molecules like 1-ethynylbicyclo[111]pentane can undergo direct C–H insertion without losing the integrity of their carbocyclic framework .
Biochemical Pathways
The biochemical pathways affected by 1-Ethynylbicyclo[11It’s known that such compounds have been used in the material sciences as molecular building blocks towards the synthesis of molecular rods .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Ethynylbicyclo[11It’s known that such compounds generally offer high passive permeability, high water solubility, and improved metabolic stability . These properties can significantly impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of 1-Ethynylbicyclo[11It’s known that such compounds often exhibit improved biological activities, physicochemical properties, and metabolic profiles compared to the parent benzene ring .
Direcciones Futuras
The introduction of this sp3-rich scaffold as a potential bioisostere for para-substituted benzene rings was a highly attractive prospect not only chemically but also from an intellectual property perspective . The field is exploring new challenges and directions, such as the emergence of other rigid small ring hydrocarbons and heterocycles possessing unique substituent exit vectors .
Propiedades
IUPAC Name |
1-ethynylbicyclo[1.1.1]pentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8/c1-2-7-3-6(4-7)5-7/h1,6H,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVQVJPCFVMTHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC12CC(C1)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40558878 | |
| Record name | 1-Ethynylbicyclo[1.1.1]pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40558878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127867-25-8 | |
| Record name | 1-Ethynylbicyclo[1.1.1]pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40558878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



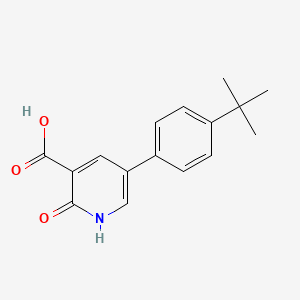

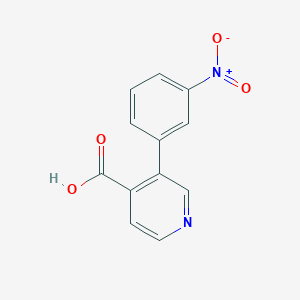
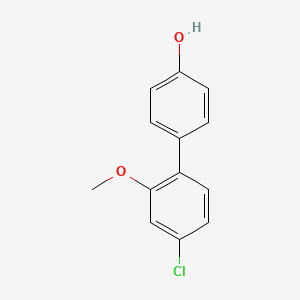

![2-[3-(Cyclopropylaminocarbonyl)phenyl]phenol](/img/structure/B3046642.png)

